

# Technical Guide: Synthesis and Isotopic Labeling of Vamidothion-d6

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## Compound of Interest

Compound Name: Vamidothion-d6

Cat. No.: B1160557

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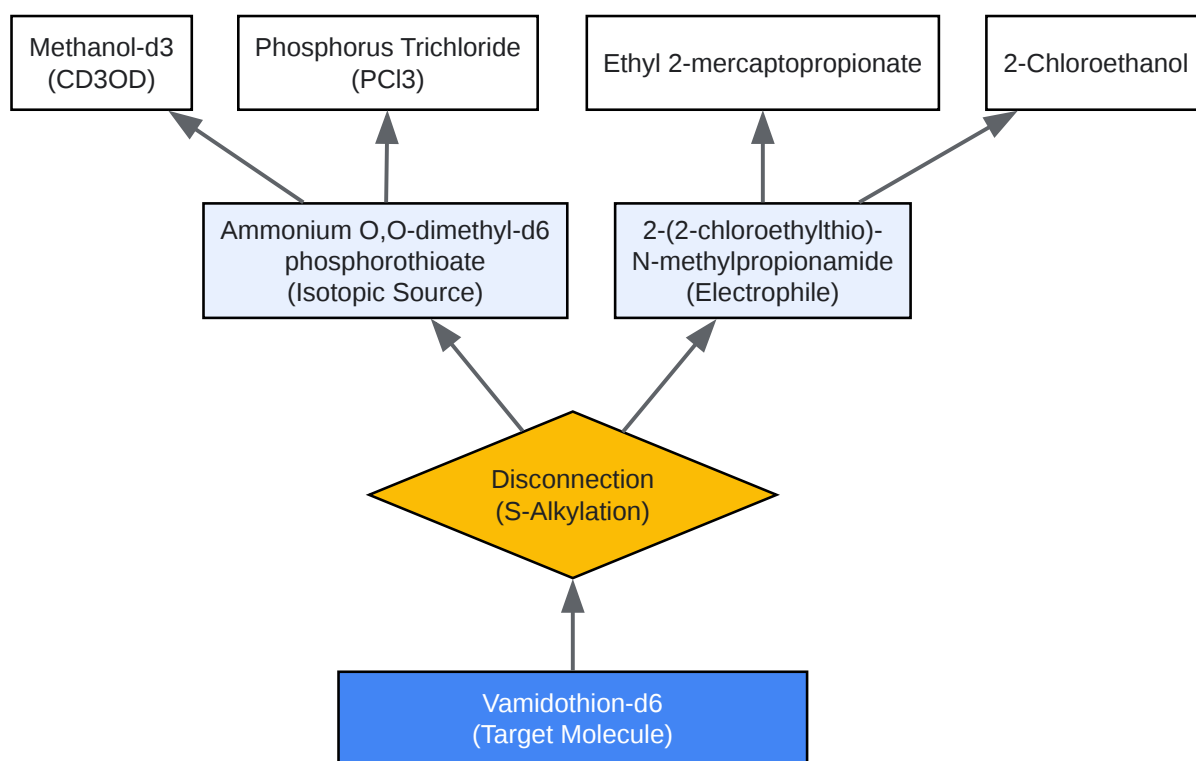
## Strategic Analysis & Retrosynthesis

The synthesis of **Vamidothion-d6** is best approached by disconnecting the molecule at the phosphorothiolate ester bond (

). This divides the target into two key modules:

- The Deuterated Phosphate Core: Ammonium -dimethyl-d6 phosphorothioate, synthesized from Methanol-d3.
- The Thio-Alkyl Side Chain: 2-(2-chloroethylthio)-N-methylpropionamide, constructed from ethyl 2-mercaptopropionate.[1]

## Retrosynthetic Diagram



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Figure 1: Retrosynthetic analysis showing the convergent assembly of **Vamidithion-d6** from deuterated methanol and thio-alkyl precursors.

## Reagents and Materials

To ensure isotopic purity, anhydrous conditions are critical during the phosphate core formation.

Reagent	CAS No.[2][3][4][5] [6][7]	Purity / Specification	Role
Methanol-d3	1849-29-2	99.8 atom% D	Isotopic Source
Phosphorus Trichloride	7719-12-2	99%, Reagent Grade	Phosphorus Source
Ethyl 2- mercaptopropionate	19788-49-9	97%	Side Chain Scaffold
2-Chloroethanol	107-07-3	99%	Linker
Methylamine	74-89-5	2.0 M in THF	Amidation Agent
Sulfur (S8)	7704-34-9	Sublimed powder	Sulfurization Agent
Thionyl Chloride	7719-09-7	99%	Chlorinating Agent

## Experimental Protocols

### Module A: Synthesis of the Side Chain (Electrophile)

Target: 2-(2-chloroethylthio)-N-methylpropionamide (Compound 3)

#### Step A1: Thioether Formation

- Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, dropping funnel, and nitrogen inlet.
- Reaction: Dissolve ethyl 2-mercaptopropionate (13.4 g, 0.1 mol) in ethanol (100 mL). Add Sodium Ethoxide (1.1 eq) at 0°C.
- Addition: Dropwise add 2-chloroethanol (8.85 g, 0.11 mol) over 30 minutes.
- Conditions: Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Workup: Cool, filter off NaCl, and concentrate the filtrate. Dissolve residue in DCM, wash with water, dry over  $\text{CaH}_2$ , and evaporate to yield Ethyl 2-(2-hydroxyethylthio)propionate (Yield ~85%).

## Step A2: Amidation

- Reaction: Dissolve the ester from A1 (17.8 g, 0.1 mol) in anhydrous THF (50 mL).
- Addition: Add Methylamine (2.0 M in THF, 100 mL, 0.2 mol) at 0°C.
- Conditions: Stir at room temperature for 12 hours. The reaction is typically quantitative.
- Workup: Concentrate under vacuum to obtain 2-(2-hydroxyethylthio)-N-methylpropionamide as a viscous oil.

## Step A3: Chlorination

- Reaction: Dissolve the amide from A2 (16.3 g, 0.1 mol) in Chloroform (150 mL).
- Addition: Add Thionyl Chloride ( , 14.3 g, 0.12 mol) dropwise at 0-5°C.
- Conditions: Reflux for 2 hours.
- Workup: Evaporate solvent and excess . Neutralize the residue with saturated , extract with DCM, and dry.
- Purification: Silica gel chromatography (EtOAc/Hexane) to yield Compound 3.
  - Validation:
    - NMR should show disappearance of the hydroxyl proton and a shift in the ethyl linker signals.

## Module B: Synthesis of the Deuterated Phosphate Core (Nucleophile)

Target: Ammonium

-dimethyl-d6 phosphorothioate (Compound 5)

This step introduces the isotopic label.[8] The use of the Atherton-Todd type condition or direct sulfurization of phosphite is standard.

## Step B1: Dimethyl-d6 Phosphite Formation

- Reaction: In a dry 250 mL RBF under \_\_\_\_\_, place Methanol-d3 (10.0 g, ~0.3 mol).
- Addition: Cool to -10°C. Add \_\_\_\_\_ (13.7 g, 0.1 mol) dropwise. Caution: Vigorous exotherm and HCl evolution.
- Conditions: Purge with \_\_\_\_\_ to remove HCl. Stir at RT for 1 hour.
- Result: Crude Dimethyl-d6 phosphite ( $(\text{CD}_3)_2\text{P}(\text{O})\text{H}$ ). Use immediately without distillation to avoid decomposition.

## Step B2: Sulfurization to Thiophosphate Salt

- Reaction: Dilute the crude phosphite with Toluene (100 mL).
- Reagents: Add elemental Sulfur (\_\_\_\_\_, 3.2 g, 0.1 mol).
- Activation: Bubble anhydrous Ammonia gas (\_\_\_\_\_) through the solution while maintaining temperature < 40°C. Alternatively, add \_\_\_\_\_ dropwise if an ammonium salt is not strictly required (though ammonium salts crystallize better).
- Conditions: Stir for 2 hours. The sulfur will dissolve and the salt will precipitate.
- Isolation: Filter the white solid, wash with cold toluene and ether.
  - Product: Ammonium

-dimethyl-d6 phosphorothioate (Compound 5).

o Purity Check:

-NMR (in

) should show a major singlet around

55-60 ppm.

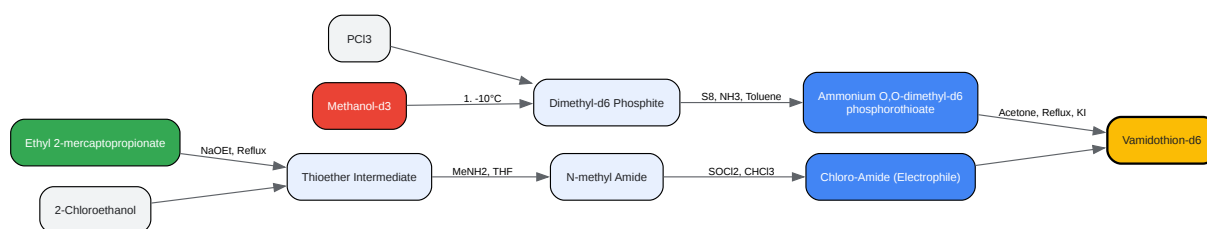
## Module C: Final Coupling (Vamidotion-d6)

Reaction:

substitution of the alkyl chloride by the thiophosphate nucleophile.

- Solvent: Acetone or Acetonitrile (anhydrous).
- Procedure: Suspend Compound 5 (Nucleophile, 1.1 eq) in the solvent. Add Compound 3 (Electrophile, 1.0 eq) and a catalytic amount of Potassium Iodide (KI).
- Conditions: Reflux for 6–8 hours.
- Monitoring: LC-MS should show the formation of product  $[M+H]^+ = 294.1$  (vs 288.1 for native).
- Workup: Filter off inorganic salts ( ). Concentrate the filtrate.
- Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).
- Final Form: **Vamidotion-d6** is typically isolated as a waxy solid or viscous oil.

## Synthesis Workflow Diagram



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Figure 2: Convergent synthesis workflow for **Vamidothion-d6**.

## Quality Control & Validation

To certify the material as a Reference Standard, the following data must be acquired:

### Isotopic Purity (HRMS)

- Method: LC-QTOF-MS or Orbitrap.
- Expectation:
  - Vamidothion-d0 (Native): m/z 288.0487
  - **Vamidothion-d6** (Target): m/z 294.0864
- Criteria: d0 contribution < 0.5%.

### Structural Confirmation (NMR)

- <sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>):
  - 1.45 (d, 3H,

-CH)

◦ 2.85 (d, 3H,

)

◦ 2.90-3.10 (m, 4H,

)

◦ 3.60 (q, 1H,

)

◦ 3.75 (d, 6H,

) -> SILENT/ABSENT in d6-analog.

• -NMR: Singlet at

~28-30 ppm (characteristic of phosphorothiolates

). Note: If the shift is ~90 ppm, it indicates the thiono isomer (

), implying incorrect rearrangement.

## Summary Table of Validation Parameters

Parameter	Method	Acceptance Criteria
Appearance	Visual	White waxy solid or colorless oil
Chemical Purity	HPLC-UV (210 nm)	> 98.0%
Isotopic Enrichment	LC-MS	> 99 atom% D
Identity	-NMR, -NMR	Conforms to structure; O-Me signal absent

## Safety & Handling

- Organophosphates: Vamidotion is a cholinesterase inhibitor (highly toxic). All synthesis steps, especially the final coupling, must be performed in a functioning fume hood.
- Thionyl Chloride /  $\text{PCl}_3$ : React violently with water. Quench carefully with alkaline solutions.
- Waste: All aqueous waste containing phosphothioates must be treated with bleach (sodium hypochlorite) to oxidize and deactivate the pesticide residues before disposal.

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## Sources

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